Regiochemical Differentiation from the 4-Positional Isomer (CAS 134924-77-9) by Distinct Molecular Structure
The target compound is unequivocally distinguishable from its closest structural analog, 1,3-dimethyl-4-((5-methylfuran-2-yl)hydroxymethyl)uracil, by the attachment point of the 5-methylfuran-2-yl hydroxymethyl group. In the target compound, the substituent is at the 5-position of the uracil ring, whereas the comparator carries the identical moiety at the 4-position. This structural difference is confirmed by the distinct CAS registry numbers (134924-78-0 vs. 134924-77-9) and IUPAC nomenclature . While no head-to-head biological comparison has been published, the regiochemical variation is known to alter the electronic distribution and planarity of the uracil ring, which in turn affects molecular recognition by enzymes such as thymidine phosphorylase and dUTPase in related uracil series [1].
| Evidence Dimension | Regiochemical substitution position on the uracil ring |
|---|---|
| Target Compound Data | 5-[hydroxy-(5-methylfuran-2-yl)methyl]-1,3-dimethylpyrimidine-2,4-dione (CAS 134924-78-0) |
| Comparator Or Baseline | 1,3-Dimethyl-4-((5-methylfuran-2-yl)hydroxymethyl)uracil: 6-[hydroxy-(5-methylfuran-2-yl)methyl]-1,3-dimethylpyrimidine-2,4-dione (CAS 134924-77-9) |
| Quantified Difference | Substitution at C5 vs. C4 of the uracil ring; not quantifiable as a single numerical metric but represents a binary structural distinction. |
| Conditions | Structural assignment by IUPAC nomenclature and CAS registry differentiation . |
Why This Matters
Procurement of the incorrect regioisomer will result in a structurally distinct compound with potentially divergent biological activity, compromising experimental reproducibility.
- [1] Trushule, M., Kupche, É., Augustane, I. et al. Synthesis, antitumorigenic activity, and electrochemical properties of uracil derivatives of the furan series. Chem Heterocycl Compd 27, 1358–1364 (1991). DOI: 10.1007/BF00515582 View Source
